molecular formula C11H21BO3 B8183779 (Tetrahydro-furan-3-yl)methylboronic acid pinacol ester

(Tetrahydro-furan-3-yl)methylboronic acid pinacol ester

Cat. No.: B8183779
M. Wt: 212.10 g/mol
InChI Key: BNYSUGPIVCHLSI-UHFFFAOYSA-N
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Description

(Tetrahydro-furan-3-yl)methylboronic acid pinacol ester is an organoboron compound with the molecular formula C11H21BO3. It is a boronic ester derived from pinacol and (tetrahydrofuran-3-yl)methylboronic acid. This compound is of significant interest in organic synthesis due to its stability and reactivity, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (tetrahydro-furan-3-yl)methylboronic acid pinacol ester typically involves the reaction of (tetrahydrofuran-3-yl)methylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

(Tetrahydrofuran-3-yl)methylboronic acid+Pinacol(Tetrahydrofuran-3-yl)methylboronic acid pinacol ester+Water\text{(Tetrahydrofuran-3-yl)methylboronic acid} + \text{Pinacol} \rightarrow \text{(Tetrahydrofuran-3-yl)methylboronic acid pinacol ester} + \text{Water} (Tetrahydrofuran-3-yl)methylboronic acid+Pinacol→(Tetrahydrofuran-3-yl)methylboronic acid pinacol ester+Water

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Tetrahydro-furan-3-yl)methylboronic acid pinacol ester undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester can be oxidized to the corresponding boronic acid.

    Reduction: Reduction reactions can convert the ester to the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Palladium catalysts in the presence of bases such as potassium carbonate or sodium hydroxide.

Major Products Formed

    Oxidation: (Tetrahydrofuran-3-yl)methylboronic acid.

    Reduction: (Tetrahydrofuran-3-yl)methanol.

    Substitution: Various substituted boronic esters depending on the reagents used.

Scientific Research Applications

(Tetrahydro-furan-3-yl)methylboronic acid pinacol ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of boron-containing drugs for cancer therapy and other medical applications.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of (tetrahydro-furan-3-yl)methylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the boronic ester substrate.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacol ester
  • (4-Methoxyphenyl)boronic acid pinacol ester
  • (4-Fluorophenyl)boronic acid pinacol ester

Uniqueness

(Tetrahydro-furan-3-yl)methylboronic acid pinacol ester is unique due to its tetrahydrofuran ring, which imparts distinct steric and electronic properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(oxolan-3-ylmethyl)-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21BO3/c1-10(2)11(3,4)15-12(14-10)7-9-5-6-13-8-9/h9H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYSUGPIVCHLSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2CCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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